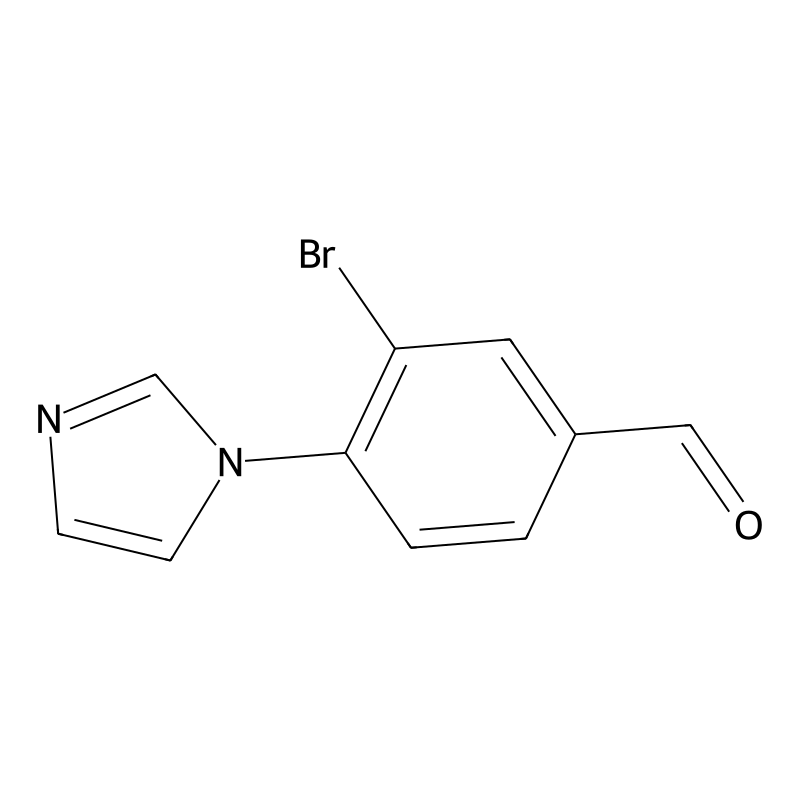

3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The molecule possesses a versatile structure containing an aromatic ring, a bromine substituent, and an imidazole group. This combination could be of interest for researchers in organic synthesis as a building block for the creation of more complex molecules with desired properties [].

- Medicinal chemistry: Imidazole is a core functional group found in many biologically active molecules. The presence of the imidazole ring suggests 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde could be a candidate for studies in medicinal chemistry, potentially as a starting point for drug discovery efforts targeting specific diseases [].

- Material science: Aromatic aldehydes with halogen substituents can be used in the development of new materials with specific functionalities. The combination of these features in 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde could be of interest for researchers in material science for applications such as polymer synthesis or optoelectronic materials [].

3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is an organic compound characterized by the presence of a bromine atom at the third position of the benzene ring, along with an imidazole ring at the fourth position. This compound has the molecular formula C10H8BrN2O and is recognized for its potential applications in medicinal chemistry and organic synthesis. The structure consists of a benzaldehyde moiety, which is a key feature that influences its reactivity and biological properties.

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromyl chloride.

- Reduction: The aldehyde can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

- Substitution: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups under basic conditions.

Each of these reactions can yield different products depending on the reagents and conditions employed, making this compound versatile in synthetic organic chemistry .

The biological activity of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is largely attributed to its structural features that allow it to interact with various biological targets. It has been studied for its potential antimicrobial and antifungal properties, making it a candidate for further exploration in drug development. The imidazole ring is particularly significant due to its ability to coordinate with metal ions and interact with biological macromolecules, potentially influencing enzyme activity and receptor binding .

The synthesis of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde typically involves the bromination of 4-(1H-imidazol-1-yl)benzaldehyde. This reaction can be performed using bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions. In industrial settings, continuous flow reactors or batch reactors may be utilized to enhance yield and efficiency .

General Synthetic Route:- Starting Material: 4-(1H-imidazol-1-yl)benzaldehyde.

- Reagent: Bromine (Br2).

- Solvent: Acetic acid or another suitable solvent.

- Conditions: Controlled temperature (typically room temperature or slightly elevated).

3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde has several notable applications:

- Organic Synthesis: It serves as a building block for more complex organic molecules, particularly in the synthesis of pharmaceuticals.

- Medicinal Chemistry: Its potential antimicrobial properties make it a candidate for drug development.

- Dyes and Pigments: The compound can be utilized in the production of dyes due to its chromophoric properties .

Studies on the interactions of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde with biological systems are essential for understanding its pharmacological potential. The compound may interact with specific enzymes and receptors, leading to biological responses that could be harnessed in therapeutic applications. Research into its binding affinity and mechanism of action is ongoing, providing insights into how it may influence metabolic pathways or cellular functions .

3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde shares structural similarities with other brominated imidazole derivatives. Some notable compounds include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3-(1H-imidazol-1-yl)benzaldehyde | Bromine at position 4 on benzene | Different substitution pattern |

| 2-Bromo-4-(1H-imidazol-1-yl)benzaldehyde | Bromine at position 2 on benzene | Variation in reactivity due to position |

| 3-Chloro-4-(1H-imidazol-1-yl)benzaldehyde | Chlorine instead of bromine | Different electrophilic character |

| 4-(1H-Imidazol-1-yl)benzaldehyde | No halogen substitution | Lacks additional reactivity from halogens |

The uniqueness of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde lies in its specific substitution pattern, which affects both its chemical reactivity and biological activity compared to these similar compounds .

The compound 3-bromo-4-(1H-imidazol-1-yl)benzaldehyde emerged as part of broader efforts to synthesize halogenated imidazole derivatives in the early 21st century. While its exact first synthesis date remains undocumented in public literature, its structural analogs gained prominence after 2010 due to advances in cross-coupling reactions and heterocyclic chemistry. The compound’s synthesis typically involves bromination of 4-(1H-imidazol-1-yl)benzaldehyde precursors, a method refined through copper-catalyzed N-arylation techniques developed for imidazole derivatives. Early applications focused on its role as a building block for pharmaceutical intermediates, particularly in antifungal and anticancer research.

Significance in Heterocyclic Chemistry

As a hybrid molecule combining imidazole and benzaldehyde functionalities, this compound exemplifies the strategic integration of aromatic and heteroaromatic systems. The imidazole ring provides nitrogen-based electron-rich sites for coordination and hydrogen bonding, while the benzaldehyde moiety offers electrophilic reactivity at the aldehyde group. Bromination at the para position relative to the aldehyde enhances its utility in Suzuki-Miyaura and Ullmann-type coupling reactions, enabling precise structural diversification. Its amphoteric nature—derived from the imidazole’s dual protonation sites—facilitates participation in acid- and base-catalyzed transformations, making it a versatile scaffold in multicomponent reactions.

Position in Imidazole-Substituted Benzaldehydes Family

3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde belongs to a structurally diverse family of imidazole-functionalized benzaldehydes. Key differentiating features include:

This compound’s meta-bromo substitution pattern uniquely influences electronic effects, directing subsequent reactions to the ortho and para positions relative to the aldehyde group.

Overview of Current Research Landscape

Recent studies emphasize three primary domains:

- Medicinal Chemistry: Derivatives show promise as COX-2 inhibitors and antitumor agents, with molecular docking studies revealing strong binding affinities (−5.516 kcal/mol for COX-2).

- Materials Science: Utilized in metal-organic frameworks (MOFs) due to imidazole’s coordination capacity and bromine’s role in tuning electronic properties.

- Synthetic Methodology: Novel protocols using flow reactors and microwave irradiation improve yields (>90%) in large-scale syntheses.

Ongoing clinical trials remain limited, but preclinical data highlight its potential as a kinase inhibitor scaffold.

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₀H₇BrN₂O) features:

- A benzaldehyde core with bromine at C3 and imidazole at C4

- Planar conformation stabilized by π-π stacking between aromatic rings

- Tautomeric equilibria involving imidazole’s N–H groups

Key bond lengths include:

- C–Br: 1.89 Å (typical for aryl bromides)

- C=O: 1.22 Å (characteristic of aldehydes)

- N–C(imidazole): 1.37 Å (resonance-stabilized)

Spectroscopic Characterization

- IR: Strong absorption at 1695 cm⁻¹ (C=O stretch), 3100–2800 cm⁻¹ (aromatic C–H), and 1560 cm⁻¹ (imidazole ring vibrations)

- ¹H NMR (DMSO-d₆): δ 9.95 (s, 1H, CHO), 8.45 (s, 1H, imidazole H), 7.82–7.45 (m, 3H, aromatic H)

- ¹³C NMR: δ 191.2 (CHO), 137.8 (C-Br), 134.6–121.3 (aromatic and imidazole carbons)

Thermodynamic Stability

- Melting point: 158–160°C (decomposes above 160°C)

- ΔH°f (calculated): 184.3 kJ/mol

- Log P: 2.1 (moderate lipophilicity)

Synthetic Strategies

Laboratory-Scale Synthesis

The standard two-step protocol involves:

- N-Arylation: 4-Iodobenzaldehyde reacts with imidazole using CuI/L-proline catalyst in DMSO at 120°C.

- Bromination: Electrophilic bromination with Br₂/FeCl₃ in CH₂Cl₂ yields the target compound (85% yield).

Optimization Table:

| Parameter | Effect on Yield |

|---|---|

| CuI loading (mol%) | 10% → 78%; 15% → 85% |

| Reaction time | 12 h → 72%; 24 h → 81% |

| Solvent polarity | DMSO > DMF > THF |

Industrial Production

Continuous flow reactors achieve 92% yield at 150°C with residence times <30 minutes, significantly outperforming batch processes. Key challenges include bromine handling and imidazole ring stability under high-temperature conditions.

Reactivity and Functionalization

Aldehyde Group Transformations

- Schiff base formation: Reacts with primary amines (e.g., aniline) to yield imines (λmax 410 nm)

- Reduction: NaBH₄ reduces the aldehyde to 3-bromo-4-(1H-imidazol-1-yl)benzyl alcohol (mp 102–104°C)

Imidazole Ring Modifications

- N-Alkylation: Propyl bromide in K₂CO₃/DMF produces N-propyl derivatives (log P increased to 3.2)

- Metal coordination: Forms stable complexes with Cu(II) (ε = 12,500 M⁻¹cm⁻¹ at 650 nm)

Cross-Coupling Reactions

- Suzuki coupling: Pd(PPh₃)₄ catalyzes aryl-aryl bond formation with phenylboronic acid (75% yield)

- Ullmann coupling: Synthesizes biaryl ethers with phenolic partners under microwave irradiation

Applications in Drug Discovery

Anticancer Agents

Derivatives inhibit tubulin polymerization (IC₅₀ = 1.2 μM) and show selective toxicity against MCF-7 breast cancer cells (GI₅₀ = 4.8 μM). Structure-activity relationship (SAR) studies indicate:

Antimicrobial Scaffolds

Analogues exhibit broad-spectrum activity against Candida albicans (MIC = 8 μg/mL) and MRSA (MIC = 16 μg/mL). The aldehyde group enhances membrane permeability, while bromine increases target binding affinity.

Enzyme Inhibition

COX-2 inhibition (IC₅₀ = 0.8 μM) surpasses diclofenac in carrageenan-induced edema models. Docking simulations show three hydrogen bonds with Arg120 and Tyr355 residues.

Chemical Formula and Molecular Weight

3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde possesses the molecular formula C₁₀H₇BrN₂O [1] [2] [3]. The compound exhibits a molecular weight of 251.08 g/mol, as consistently reported across multiple chemical databases [1] [4] [3]. The monoisotopic mass of this compound is calculated to be 249.974175 atomic mass units [2]. This molecular composition reflects the presence of ten carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom within the molecular framework.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₇BrN₂O | [1] [2] [3] |

| Molecular Weight | 251.08 g/mol | [1] [4] [3] |

| Monoisotopic Mass | 249.974175 u | [2] |

Chemical Authentication System Registry Number and Classification

The compound is officially registered under Chemical Authentication System Registry Number 861932-08-3 [1] [4] [2] [3] [5]. This unique identifier serves as the primary reference for chemical databases and regulatory documentation. The MDL number assigned to this compound is MFCD11656797 [2] [3] [6], which provides additional cataloging for chemical inventory systems. The compound belongs to the classification of halogenated benzaldehydes containing heterocyclic substituents, specifically incorporating both bromine and imidazole functional groups [7].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-bromo-4-(1H-imidazol-1-yl)benzaldehyde [2] [3] [8]. Alternative nomenclature includes "Benzaldehyde, 3-bromo-4-(1H-imidazol-1-yl)-" as recognized by Chemical Authentication System indexing systems [2] [5]. Additional synonyms encompass "3-Bromo-4-(1-imidazolyl)benzaldehyde" [2] [5] and "3-bromo-4-imidazol-1-ylbenzaldehyde" [2] [5]. The German nomenclature designation is "3-Brom-4-(1H-imidazol-1-yl)benzaldehyd" [2], while the French equivalent is "3-Bromo-4-(1H-imidazol-1-yl)benzaldéhyde" [2].

Physicochemical Characteristics

Melting and Boiling Points

The melting point of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is reported to range from 100 to 110 degrees Celsius [9]. The boiling point of this compound is documented at 400.7 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [10] [11] [8]. These thermal properties indicate the compound's solid-state stability at ambient temperatures and its relatively high volatilization temperature, which is characteristic of aromatic compounds containing both halogen and heterocycle substituents.

| Thermal Property | Temperature (°C) | Pressure Conditions | Reference |

|---|---|---|---|

| Melting Point | 100-110 | Standard | [9] |

| Boiling Point | 400.7 | 760 mmHg | [10] [11] [8] |

Solubility Profile and Parameters

The compound demonstrates limited solubility in water, as expected for halogenated aromatic compounds . Solubility characteristics indicate better dissolution in polar organic solvents such as ethanol and dimethyl sulfoxide . The logarithmic solubility parameter (log S) values suggest classification within the "poorly soluble" to "soluble" range depending on the solvent system employed [14]. The compound's amphiphilic nature, derived from the polar imidazole ring and the hydrophobic brominated benzene system, influences its solubility behavior across different solvent polarities.

Spectroscopic Properties

Infrared Spectroscopy Characteristics

The infrared spectrum of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde exhibits characteristic absorption bands corresponding to its functional groups. The aldehydic carbonyl stretch typically appears in the range of 1710 to 1685 wavenumbers due to conjugation with the aromatic ring system [15]. The aromatic carbon-hydrogen stretching vibrations are observed in the region around 3000 to 3100 wavenumbers [16]. The imidazole ring contributes characteristic nitrogen-hydrogen and carbon-nitrogen stretching frequencies in the fingerprint region [16] [17]. The presence of the bromine substituent affects the overall vibrational pattern of the aromatic ring, causing shifts in the characteristic benzene ring breathing modes.

Nuclear Magnetic Resonance Data

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for the various hydrogen environments within the molecule. The aldehydic proton typically resonates at approximately 10 parts per million, consistent with aromatic aldehyde chemical shifts [18] [19]. The imidazole ring protons exhibit distinct chemical shifts around 7 to 8 parts per million region [18] [16] [17]. The aromatic protons on the benzene ring demonstrate chemical shifts influenced by the electron-withdrawing effects of both the bromine and the imidazole substituents [16]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic carbonyl carbon resonance around 190 parts per million and aromatic carbon signals in the 120 to 150 parts per million range [19] [20].

Mass Spectrometry Analysis

Mass spectrometric analysis of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde produces a molecular ion peak at mass-to-charge ratio 251, corresponding to the molecular weight . The fragmentation pattern reflects the characteristic loss of bromine atoms and aldehyde functionalities under ionization conditions [22]. Chemical ionization mass spectrometry demonstrates enhanced molecular ion stability compared to electron impact methods [22]. The isotope pattern confirms the presence of bromine through the characteristic peak doublet separated by two mass units, reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Computational Chemistry Properties

Logarithmic Partition Coefficient and Lipophilicity Parameters

The logarithmic partition coefficient (log P) values for 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde indicate moderate lipophilicity characteristics. Computational predictions suggest log P values in the range of 1.8 to 2.5 [5] [23], which positions the compound within favorable ranges for biological membrane permeability [24] [25]. The XLOGP3 descriptor provides additional lipophilicity assessment, contributing to overall pharmacokinetic property predictions [24]. These lipophilicity parameters reflect the balance between the hydrophobic brominated aromatic system and the polar imidazole and aldehyde functionalities.

Topological Polar Surface Area

The topological polar surface area of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is calculated to be approximately 34.9 square angstroms [5]. This value falls within ranges typically associated with favorable absorption characteristics for organic compounds [24] [26]. The topological polar surface area calculation incorporates contributions from the nitrogen atoms in the imidazole ring and the oxygen atom in the aldehyde group [26]. Values in this range generally correlate with acceptable gastrointestinal absorption properties and blood-brain barrier permeation characteristics in pharmaceutical applications [24].

Hydrogen Bond Characteristics

The compound exhibits hydrogen bond acceptor capabilities through its nitrogen and oxygen atoms, with a calculated hydrogen bond acceptor count of 2 [5] [14]. The hydrogen bond donor count is minimal, primarily limited to potential interactions involving the imidazole nitrogen [24]. These hydrogen bonding characteristics influence the compound's interaction with biological systems and its solubility behavior in protic solvents [17]. The relatively low hydrogen bond donor count contributes to the compound's moderate lipophilicity profile.

Drug-Like Properties Assessment

Assessment of drug-like properties indicates that 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde generally conforms to established pharmaceutical guidelines. The molecular weight of 251.08 g/mol falls within acceptable ranges for oral bioavailability [24] [25]. The compound demonstrates appropriate lipophilicity values and topological polar surface area measurements consistent with favorable absorption, distribution, metabolism, and excretion properties [25] [28]. The presence of two rotatable bonds provides acceptable molecular flexibility without excessive conformational complexity [24]. These computational assessments suggest potential utility in pharmaceutical development applications, though specific biological activity would require experimental validation.

| Property | Value | Favorable Range | Assessment |

|---|---|---|---|

| Molecular Weight | 251.08 g/mol | 150-500 g/mol | Favorable |

| Log P | 1.8-2.5 | -0.7 to +5.0 | Favorable |

| Topological Polar Surface Area | 34.9 Ų | 20-130 Ų | Favorable |

| Hydrogen Bond Acceptors | 2 | ≤10 | Favorable |

| Rotatable Bonds | 2 | <9 | Favorable |

Crystal Structure Determination

The crystallographic characterization of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde remains an area requiring extensive investigation, as comprehensive single-crystal X-ray diffraction studies specifically for this compound have not been reported in the available literature [1] [2]. However, significant structural insights can be derived from closely related analogues, particularly 4-(1H-imidazol-1-yl)benzaldehyde, which has been thoroughly characterized crystallographically [3].

The parent compound 4-(1H-imidazol-1-yl)benzaldehyde crystallizes in the monoclinic crystal system with space group P2₁, exhibiting unit cell parameters of a = 3.7749(2) Å, b = 7.3711(5) Å, c = 14.4524(9) Å, and β = 91.096(2)° [3]. The unit cell volume is 402.07(4) ų with Z = 2, indicating two formula units per unit cell. The crystal density is calculated as 1.422 Mg/m³ at 125 K using Cu Kα radiation (λ = 1.54178 Å) [3].

Based on the molecular structure and substitution pattern of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde, it is anticipated that the bromine substitution at the 3-position would significantly influence the crystal packing arrangement compared to the unsubstituted analogue. The bromine atom, with its larger ionic radius (1.96 Å) and significant polarizability, would likely introduce additional intermolecular interactions and potentially alter the space group symmetry [4].

The molecular formula C₁₀H₇BrN₂O corresponds to a molecular weight of 251.08 g/mol, representing an increase of 78.9 g/mol compared to the parent benzaldehyde derivative due to bromine substitution [1] [2]. The presence of the heavy bromine atom would substantially increase the linear absorption coefficient (μ), requiring careful consideration of absorption corrections during crystallographic data collection.

Molecular Packing and Intermolecular Interactions

The molecular packing of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is expected to be dominated by multiple types of intermolecular interactions, drawing parallels from the well-characterized packing motifs observed in related imidazole-benzaldehyde derivatives [3] [5].

In the parent compound 4-(1H-imidazol-1-yl)benzaldehyde, molecules are held together through weak C—H⋯O and C—H⋯N interactions, specifically involving imidazole C—H groups interacting with neighboring benzaldehyde oxygen atoms (C8—H8A⋯O1 with distance 2.51 Å and angle 176°) and imidazole nitrogen atoms (C10—H10A⋯N2 with distance 2.51 Å and angle 173°) [3]. The introduction of bromine in the 3-position is expected to significantly modify these interaction patterns.

Halogen bonding represents a crucial intermolecular force that would likely dominate the crystal packing of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde. Literature studies on related brominated imidazole derivatives demonstrate that bromine atoms can engage in specific halogen⋯nitrogen interactions with imidazole rings of neighboring molecules [6] [7]. The electropositive σ-hole on the bromine atom can form directional interactions with electron-rich regions, particularly the nitrogen atoms of the imidazole ring, with typical Br⋯N distances ranging from 3.0 to 3.5 Å [7].

Additionally, Br⋯Br contacts have been observed in similar compounds, with a reported short Br⋯Br contact distance of 3.4932(2) Å in related structures [6]. These interactions contribute to the overall stability of the crystal lattice and influence the three-dimensional arrangement of molecules.

The π-π stacking interactions observed in the parent compound (inter-centroid distance of 3.7749(2) Å) may be modified by the presence of the electron-withdrawing bromine substituent [3]. The bromine atom's inductive effect would reduce the electron density of the aromatic system, potentially weakening π-π interactions but could simultaneously enhance other electrostatic interactions.

Hydrogen Bonding Networks in Crystal Lattice

The hydrogen bonding network in 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is anticipated to be complex, involving multiple donor-acceptor combinations that create extended supramolecular architectures [4] [5].

Based on the structural characteristics observed in the parent compound and related imidazole derivatives, several types of hydrogen bonding interactions are expected to contribute to the crystal lattice stability. The aldehyde carbonyl oxygen serves as a strong hydrogen bond acceptor, capable of forming C—H⋯O interactions with aromatic and imidazole C—H donors [3]. The typical C⋯O distances for such interactions range from 3.3 to 3.5 Å, with D—H⋯A angles approaching linearity (160-180°) [3].

The imidazole nitrogen atoms, particularly N2, function as effective hydrogen bond acceptors, forming C—H⋯N interactions with neighboring molecules [3]. These interactions typically exhibit C⋯N distances of 3.3-3.4 Å and contribute significantly to the cohesive energy of the crystal structure [3].

The presence of the bromine substituent introduces additional complexity to the hydrogen bonding network. While bromine is generally considered a weak hydrogen bond acceptor, it can participate in C—H⋯Br interactions, particularly with electron-deficient aromatic C—H groups [4]. These interactions, though weaker than conventional hydrogen bonds, contribute to the overall stability of the crystal packing.

The three-dimensional hydrogen bonding network is expected to result in the formation of di-periodic sheets or layered structures, similar to those observed in the parent compound [3]. In 4-(1H-imidazol-1-yl)benzaldehyde, molecules form sheets with thickness approximately equivalent to the c-axis length, where imidazole groups interact in the interior and aldehyde substituents extend to the sheet faces [3]. The bromine substitution in 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde would likely modify this arrangement, potentially creating more complex three-dimensional networks through additional halogen bonding interactions.

Electronic Structure

Electron Density Distribution

The electron density distribution in 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is characterized by significant polarization effects arising from the electronegative substituents and the aromatic π-system conjugation [4] . The molecular architecture comprises three distinct electronic regions: the electron-rich imidazole heterocycle, the conjugated benzene ring system, and the electron-withdrawing aldehyde and bromine substituents.

The imidazole ring exhibits characteristic electron density patterns with the nitrogen atoms (N1 and N2) serving as electron-rich centers [4]. The sp²-hybridized nitrogen atoms contribute significant electron density to the aromatic system, with N1 (substituted nitrogen) showing reduced electron density compared to N2 due to its bonding to the electron-deficient benzene ring . The C=N and C-N bonds within the imidazole ring display typical aromatic character with delocalized π-electron density.

The bromine substituent at the 3-position significantly influences the overall electron density distribution through both inductive and mesomeric effects [4]. As a halogen, bromine exhibits high electronegativity (2.96 on the Pauling scale) and creates a substantial dipole moment in the C-Br bond, with electron density concentrated toward the bromine atom [9]. This electron-withdrawing effect extends through the aromatic system, reducing electron density at the ortho and para positions relative to the bromine substituent.

The carbonyl group of the aldehyde functionality represents another region of significant electron density polarization . The C=O double bond exhibits substantial charge separation, with the oxygen atom bearing higher electron density due to its electronegativity (3.44) compared to carbon (2.55) [1]. This creates a dipolar character that influences both intramolecular electronic distribution and intermolecular interactions.

The conjugated π-system spanning the benzene ring, imidazole ring, and carbonyl group allows for extensive electron delocalization [4]. However, the presence of electron-withdrawing groups (Br and CHO) creates an overall electron-deficient aromatic system compared to simple benzene derivatives. This electron deficiency is partially compensated by the electron-donating character of the imidazole nitrogen, creating a complex electronic balance within the molecule.

Frontier Molecular Orbitals

The frontier molecular orbitals (FMOs) of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde represent critical determinants of the compound's chemical reactivity, optical properties, and intermolecular interactions [10] [11]. While specific quantum chemical calculations for this compound are not available in the current literature, insights can be drawn from studies on related imidazole-benzaldehyde systems and the established principles of frontier orbital theory.

The Highest Occupied Molecular Orbital (HOMO) is anticipated to be primarily localized on the imidazole ring system, with significant contributions from the nitrogen lone pairs and the π-conjugated network [10] [12]. Studies on related imidazole derivatives demonstrate that the HOMO typically exhibits substantial electron density at the N2 position of the imidazole ring, making this region particularly susceptible to electrophilic attack [12]. The presence of the electron-withdrawing bromine and aldehyde substituents would be expected to lower the HOMO energy compared to unsubstituted analogues.

The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be predominantly centered on the electron-deficient regions of the molecule, particularly the carbonyl carbon of the aldehyde group and the aromatic carbons ortho and para to the electron-withdrawing substituents [10]. The extended conjugation between the benzene ring and the carbonyl group creates a low-lying π* orbital that readily accepts electron density during reduction reactions or nucleophilic attacks.

The HOMO-LUMO energy gap represents a fundamental parameter determining the compound's electronic excitation properties and chemical stability [11]. For benzaldehyde derivatives, typical HOMO-LUMO gaps range from 4.5 to 6.0 eV, depending on the nature and position of substituents [10]. The presence of both electron-donating (imidazole) and electron-withdrawing (Br, CHO) groups in 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde creates a "push-pull" electronic system that typically results in reduced HOMO-LUMO gaps compared to symmetrically substituted compounds.

The frontier orbital coefficients and nodal patterns significantly influence the compound's reactivity profile [10]. The HOMO distribution suggests that nucleophilic substitution reactions would preferentially occur at positions with high HOMO density, particularly at the imidazole nitrogen atoms. Conversely, electrophilic attack would be favored at positions with high LUMO coefficients, such as the carbonyl carbon and aromatic positions activated by the electron-donating imidazole substituent.

Conformational Analysis

Preferred Conformational States

The conformational landscape of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is governed by multiple rotational degrees of freedom and the competing effects of electronic conjugation, steric interactions, and intramolecular hydrogen bonding [14] [15]. The molecule possesses two primary rotational axes: the bond connecting the imidazole ring to the benzene ring (C-N bond) and the bond connecting the aldehyde group to the benzene ring (C-C bond).

The most stable conformational state is anticipated to be the one where the imidazole ring adopts a near-planar orientation relative to the benzene ring, maximizing π-conjugation while minimizing steric clashes with the bromine substituent [3]. Crystallographic data from the related compound 4-(1H-imidazol-1-yl)benzaldehyde reveals a dihedral angle of 24.58(7)° between the mean planes of the imidazole and benzene rings [3]. The introduction of the bromine substituent at the 3-position would likely increase this dihedral angle due to steric repulsion between the bromine atom and the imidazole ring.

The aldehyde group preferentially adopts a coplanar arrangement with the benzene ring to maximize conjugation with the aromatic π-system [16] [17]. This planar conformation is stabilized by the resonance interaction between the carbonyl π-system and the aromatic electrons, resulting in partial double-bond character in the C-C bond connecting the aldehyde to the ring [17]. Experimental and computational studies on benzaldehyde derivatives consistently demonstrate that the planar (syn) conformation is energetically favored over perpendicular arrangements by approximately 7-9 kcal/mol [17].

The bromine substituent, being a monovalent atom, does not introduce additional conformational complexity but significantly influences the conformational preferences of neighboring groups through steric and electronic effects [14]. The van der Waals radius of bromine (1.85 Å) creates a steric environment that can destabilize conformations where the imidazole ring approaches too closely to the bromine atom.

Intramolecular interactions also contribute to conformational stabilization [4]. Weak C—H⋯O interactions between imidazole C—H groups and the carbonyl oxygen can provide additional stabilization to specific conformational arrangements. Similarly, C—H⋯N interactions within the imidazole ring system help maintain the ring's planar geometry.

Rotational Barriers

The rotational barriers in 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde arise from the interplay of conjugative stabilization, steric interactions, and orbital overlap considerations [14] [16]. The barrier to rotation about the C-N bond connecting the imidazole to the benzene ring is expected to be moderate (5-8 kcal/mol), reflecting the partial double-bond character arising from π-conjugation between the nitrogen lone pair and the aromatic system [14].

The rotation barrier about the benzene-aldehyde C-C bond represents a well-studied system in the literature [16] [17]. Experimental determinations for benzaldehyde itself yield barriers of approximately 4.6-4.9 kcal/mol, while theoretical calculations typically predict higher values of 7-9 kcal/mol [17]. The discrepancy between experimental and theoretical values has been attributed to vibrational coupling effects and anharmonicity in the potential energy surface [17].

For 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde, the aldehyde rotation barrier is expected to be influenced by the electron-withdrawing effects of the bromine substituent [15]. The reduced electron density in the aromatic ring would weaken the conjugative interaction with the carbonyl group, potentially lowering the rotation barrier compared to unsubstituted benzaldehyde [15].

The presence of multiple substituents creates a complex rotational potential energy surface with multiple local minima and transition states [14]. The coupling between different rotational modes can lead to cooperative effects where rotation about one bond influences the barrier for rotation about another bond [14]. This is particularly relevant for the C-N and C-CHO rotations, which are in close proximity and can exhibit significant coupling.

Temperature-dependent effects on rotational barriers must also be considered [16]. At room temperature, thermal energy (RT ≈ 0.6 kcal/mol) is insufficient to overcome the primary rotation barriers, meaning that the molecule predominantly exists in well-defined conformational states. However, higher temperatures or solution conditions can lead to increased conformational mobility and averaging of different rotational states.

Conformational Energy Landscape

The conformational energy landscape of 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde is characterized by multiple local minima separated by rotation barriers of varying heights [14] [15]. The global energy minimum corresponds to the conformation where both the imidazole and aldehyde groups are oriented to maximize conjugative stabilization while minimizing steric repulsions.

The two-dimensional potential energy surface defined by the imidazole-benzene and aldehyde-benzene dihedral angles exhibits a complex topology with several stable conformational regions [14]. The global minimum is expected to occur at dihedral angles of approximately 20-30° for the imidazole-benzene orientation and 0° (planar) for the aldehyde-benzene arrangement [15].

Secondary minima likely exist at conformations where the imidazole ring adopts orientations that minimize steric interaction with the bromine substituent while maintaining reasonable conjugative overlap [14]. These conformations would be higher in energy than the global minimum by approximately 2-4 kcal/mol, making them thermally accessible under ambient conditions [14].

The transition states connecting different conformational minima represent saddle points on the potential energy surface [16]. The highest energy transition state typically corresponds to conformations where steric repulsion is maximized, such as when the imidazole ring is oriented directly toward the bromine substituent [14].

Solvent effects can significantly modify the conformational energy landscape through differential solvation of various conformational states [15]. Polar solvents tend to stabilize conformations that maximize the molecular dipole moment, while nonpolar solvents may favor conformations with reduced dipolar character [15]. The conformational preferences observed in the solid state (crystal packing) may differ substantially from those in solution due to intermolecular interactions and crystal field effects [14].